(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid
Description
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a chiral bicyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-fluorophenyl group at the 4-position and a carboxylic acid moiety at the 6-position. Key properties include:
Properties
Molecular Formula |
C13H12FN3O2 |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
(4R,6S)-4-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C13H12FN3O2/c14-8-3-1-7(2-4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)/t10-,11+/m0/s1 |
InChI Key |
VUXDARVRKCNAKL-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[4,5-C]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the core structure.
Final Functionalization: The carboxylic acid group is introduced in the final steps, often through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The following table summarizes structural analogs differing in substituent type and position on the phenyl ring or imidazo[4,5-c]pyridine core:
Detailed Analysis of Structural and Functional Differences
Fluorine Substitution Patterns
- 3-Fluorophenyl Analog : Meta-substitution redistributes electron density, possibly altering dipole interactions or π-π stacking compared to the para isomer .
- 2-Fluorophenyl Analog : Ortho-fluorine introduces steric hindrance, which may reduce binding affinity in spatially constrained environments .
Non-Fluorinated Analog
The phenyl analog lacks fluorine, resulting in reduced lipophilicity (clogP ~1.5 vs. ~2.0 for fluorinated analogs), which may decrease membrane permeability but improve aqueous solubility .
Trifluoromethyl-Substituted Analog
However, the increased size may limit compatibility with compact binding sites .
Hydrogen Bonding and Crystal Packing (Inference from Related Compounds)
While direct crystallographic data for the target compound is unavailable, highlights the role of hydrogen bonds (O—H···O) and weak C—H···π interactions in stabilizing similar bicyclic structures. The carboxylic acid group in the target compound likely participates in intermolecular hydrogen bonding, influencing crystal packing or binding to biological targets .
Implications for Drug Design
- Substituent Position : Para-substitution (as in the target compound) balances electronic and steric effects, making it a preferred scaffold for optimizing drug-receptor interactions.
- Fluorine vs. Trifluoromethyl : Fluorine improves metabolic stability and binding affinity through electronegativity, while trifluoromethyl groups enhance hydrophobicity but may introduce steric clashes .
- Chirality : The (4R,6S) configuration ensures stereochemical complementarity with chiral binding sites, a critical factor in pharmacological activity .
Biological Activity
(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₅F₁N₃O₂
- Molecular Weight : 270.29 g/mol
- CAS Number : 1030825-21-8
The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting specific kinases and phosphatases, which are crucial for cell signaling and growth regulation.
- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, particularly those involved in neurological pathways. This suggests a possible application in treating neurological disorders such as anxiety or depression.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific kinases | |
| Receptor Binding | Affinity for neurotransmitter receptors | |
| Antimicrobial | Activity against certain bacterial strains |
Case Studies and Research Findings
- Pharmaceutical Development : A study highlighted the synthesis of this compound as a key intermediate in developing drugs targeting neurological disorders. It demonstrated significant activity in preclinical models of anxiety and depression .
- Biochemical Research : Investigations into enzyme inhibition revealed that this compound could effectively reduce the activity of certain enzymes linked to metabolic diseases. This opens avenues for further research into its therapeutic potential .
- Agrochemical Applications : The compound's structure allows for exploration in agrochemical formulations aimed at pest control. Its efficacy in this area is currently under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
